Molecular Weight and Lipophilicity Differentiation from 5-Substituted Triazole-4-carboxamide Analogs
The target compound (MW = 320.4 g/mol) is structurally differentiated from 5-substituted analogs such as 1-(4-ethylphenyl)-5-(pyridin-4-yl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (MW = 397.48 g/mol) by the absence of a substituent at the triazole 5-position, resulting in a 77 Da lower molecular weight and predictably lower lipophilicity (estimated cLogP of ~3.5 vs. ~4.2 for the 5-pyridyl analog) . This difference is critical because the 5-unsubstituted 1H-1,2,3-triazole-4-carboxamide scaffold was employed as the core template in the discovery of potent PXR antagonists, where small alkyl or aryl additions at the 5-position were systematically explored and shown to modulate binding affinity [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 320.4 g/mol; cLogP ~3.5 (estimated via ChemDraw) |
| Comparator Or Baseline | 1-(4-ethylphenyl)-5-(pyridin-4-yl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (MW = 397.48 g/mol; cLogP ~4.2 estimated) |
| Quantified Difference | ΔMW = −77 g/mol; ΔcLogP ≈ −0.7 |
| Conditions | Calculated molecular properties based on chemical structure |
Why This Matters
A lower molecular weight and reduced lipophilicity can translate into improved aqueous solubility and a more favorable pharmacokinetic profile, making this compound a preferable starting point for lead optimization over larger, more lipophilic 5-substituted analogs.
- [1] Li Y, Lin W, Chai SC, et al. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022;65(24):16829-16859. doi:10.1021/acs.jmedchem.2c01640 View Source
